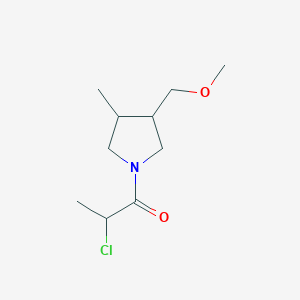

2-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

2-chloro-1-[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO2/c1-7-4-12(10(13)8(2)11)5-9(7)6-14-3/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVRZJDILNURDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1COC)C(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one, a compound belonging to the pyrrolidine class, has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and relevant case studies.

The molecular formula of this compound is . The compound features a chloro group and a methoxymethyl substituent on a pyrrolidine ring, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the alkylation of 3-(methoxymethyl)-4-methylpyrrolidine with a suitable chloro-propanone derivative under basic conditions, often utilizing sodium hydride or potassium tert-butoxide as catalysts.

This compound may exert its biological effects through interactions with specific molecular targets. It is hypothesized to act as an inhibitor or modulator of various enzymes or receptors, influencing biochemical pathways and cellular processes. However, detailed studies are required to elucidate the exact mechanisms involved.

Biological Activity

Research indicates that compounds within the pyrrolidine class can exhibit diverse biological activities, including:

- Antimicrobial Effects : Some studies suggest that similar compounds can inhibit bacterial growth and may have potential as antimicrobial agents.

- Cytotoxicity : Preliminary assays indicate that this compound could exhibit cytotoxic effects against certain cancer cell lines, although further investigation is necessary to confirm these findings.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Potential inhibition of bacterial growth | |

| Cytotoxicity | Induces cell death in cancer cell lines | |

| Enzyme Inhibition | Modulation of specific enzymatic pathways |

Case Studies

Several studies have explored the biological implications of pyrrolidine derivatives:

- Antimicrobial Study : A study evaluating the antimicrobial activity of related pyrrolidine compounds found significant inhibition against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections .

- Cytotoxicity Assessment : Research on similar compounds demonstrated varying degrees of cytotoxicity across different cancer cell lines, with some derivatives showing promise as anticancer agents .

- Mechanistic Insights : Investigations into enzyme inhibition revealed that certain pyrrolidine derivatives can effectively modulate enzyme activity involved in metabolic pathways, indicating their potential utility in drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

2-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one

- Key Difference : Replacement of the methoxymethyl group with hydroxymethyl (-CH2OH).

- Impact: Physico-chemical Properties: The hydroxyl group increases polarity and aqueous solubility but reduces lipophilicity compared to the methoxy analog. Stability: Hydroxymethyl may engage in hydrogen bonding, enhancing crystallinity but increasing susceptibility to oxidation.

MCHR1 Antagonists (e.g., FE@SNAP, Tos@SNAP)

- Key Difference : Complex structures with methoxymethyl groups on pyrimidine-carboxylate backbones.

- Impact :

Aromatic vs. Aliphatic Backbones

2-Chloro-1-(2-(chloromethyl)-4-nitrophenyl)propan-1-one

- Key Difference : Aromatic nitro and chloromethyl substituents on a phenyl ring instead of a pyrrolidine.

- Impact: Reactivity: The nitro group (-NO2) is strongly electron-withdrawing, increasing susceptibility to nucleophilic substitution reactions. Physico-chemical Properties: Higher molar mass (262.09 g/mol) and aromaticity may enhance thermal stability but reduce solubility in polar solvents .

Data Table: Comparative Analysis

*Hypothetical formula based on structural analysis.

Research Findings and Implications

- Structural Optimization : The methoxymethyl group in the target compound balances lipophilicity and stability, making it preferable to hydroxyl analogs for drug delivery .

- Safety Considerations : Chlorine and pyrrolidine moieties necessitate precautions against reactivity and moisture, similar to protocols for ’s compound .

- Biological Potential: Analogous methoxymethyl-containing compounds (e.g., MCHR1 antagonists) suggest CNS applications, though targeted studies are required .

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the following key steps:

- Synthesis of the substituted pyrrolidine intermediate.

- Introduction of the α-chloropropanone moiety.

- Purification and characterization.

The synthetic route often starts from pyrrolidine derivatives, which are functionalized to introduce the methoxymethyl and methyl groups at the 3- and 4-positions, respectively. The α-chloropropanone fragment is then attached via nucleophilic substitution or acylation reactions.

Preparation of the Pyrrolidine Intermediate

A crucial precursor is the chiral 2-methylpyrrolidine scaffold, which can be prepared via catalytic hydrogenation of 2-methylpyrroline using platinum catalysts under mild conditions. The process is scalable and uses a mixture of ethanol and methanol as solvents, typically in a 2:1 to 3:1 volume ratio. The hydrogenation is performed at ambient temperature with 5% platinum on carbon as the catalyst, followed by catalyst removal via filtration. This method yields optically enriched pyrrolidine derivatives with at least 50% enantiomeric excess.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Hydrogenation of 2-methylpyrroline | Platinum (IV) oxide or 5% Pt-C catalyst, EtOH/MeOH (2:1 to 3:1), ambient temperature | Provides (R)- or (S)-2-methylpyrrolidine with >50% ee |

| Catalyst removal | Filtration | Ensures catalyst-free product |

Subsequent functionalization to introduce the methoxymethyl group at the 3-position of the pyrrolidine ring can be achieved by alkylation reactions using methoxymethyl halides or related reagents under basic conditions.

Reaction Conditions and Catalysts

- Catalysts: Platinum catalysts (5% Pt-C or Pt(IV) oxide) are preferred for hydrogenation steps due to their efficiency and selectivity.

- Solvents: Alcohol mixtures (ethanol/methanol) are commonly used for hydrogenation; chlorination reactions use methanol combined with ethyl acetate or dichloromethane.

- Atmosphere: Some reactions, especially those involving copper catalysts in related synthetic routes, are conducted under nitrogen to prevent oxidation.

- Temperature: Hydrogenation at ambient temperature; chlorination at 293–303 K; other coupling reactions may require heating up to 160 °C.

Purification and Characterization

After synthesis, the product is purified by solvent removal under reduced pressure and crystallization from ethanol or other suitable solvents to obtain X-ray quality crystals. Washing with brine solutions and drying over anhydrous agents are common steps to ensure purity.

Spectroscopic characterization includes:

- NMR (1H and 13C): To confirm substitution patterns and purity.

- FTIR: To verify functional groups such as carbonyl and chloro substituents.

- Mass Spectrometry: To confirm molecular weight and structure.

Representative Preparation Data Table

| Step | Compound/Intermediate | Reagents | Conditions | Yield | Purification |

|---|---|---|---|---|---|

| 1 | 2-Methylpyrrolidine | 2-Methylpyrroline, Pt catalyst | H2, EtOH/MeOH, RT | >90% | Filtration, recrystallization |

| 2 | 3-(Methoxymethyl)-4-methylpyrrolidine | Methoxymethyl halide, base | RT to mild heat | 80-90% | Extraction, chromatography |

| 3 | 2-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one | Sulfuryl chloride | MeOH/ethyl acetate/DCM, 293–303 K | 95% | Rotary evaporation, crystallization |

Q & A

Basic: What synthetic strategies are recommended for preparing 2-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one, and how can purity be optimized?

Answer:

- Synthetic Routes : Start with a pyrrolidine scaffold (e.g., 3-(methoxymethyl)-4-methylpyrrolidine) and perform a nucleophilic substitution or coupling reaction with 2-chloropropan-1-one derivatives. highlights similar chloro-propanone syntheses using morpholine intermediates, suggesting analogous strategies for pyrrolidine systems.

- Purity Optimization : Use preparative HPLC (≥98% purity criteria, as in ) or recrystallization in non-polar solvents. Monitor reaction progress via TLC or LC-MS to isolate intermediates. Validate purity using -NMR (integration ratios) and elemental analysis .

Basic: How can the stereochemistry of the pyrrolidine ring and chloro-propanone moiety be resolved experimentally?

Answer:

- X-ray Crystallography : Employ SHELXL ( ) for single-crystal refinement. For example, resolved a similar pyrrole-propanone structure using SHELX with an R-factor <0.05, ensuring stereochemical accuracy.

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based) to separate enantiomers, followed by polarimetry or circular dichroism (CD) for confirmation .

Advanced: What computational methods are suitable for predicting the electronic properties of this compound, and how do they correlate with experimental data?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps to predict reactivity. Compare with experimental UV-Vis and cyclic voltammetry data. applied DFT to a pyrazolyl-propanone analog, achieving strong correlation () between computed and observed spectra.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess stability under reaction conditions .

Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray) be reconciled during structural validation?

Answer:

- Dynamic Effects : NMR may average conformers (e.g., pyrrolidine ring puckering), while X-ray captures static configurations. Perform variable-temperature NMR to detect conformational exchange, as in for hydrazinylidene analogs.

- Hybrid Refinement : Use SHELXL’s restraints for disordered moieties ( ) to align crystallographic and spectroscopic data .

Basic: What spectroscopic techniques are critical for characterizing this compound’s functional groups?

Answer:

- IR Spectroscopy : Identify C=O (1700–1750 cm) and C-Cl (550–750 cm) stretches.

- NMR : -NMR for methoxymethyl (–OCH, δ 3.3–3.5 ppm) and pyrrolidine protons (δ 1.5–3.0 ppm). -NMR confirms carbonyl (δ 200–210 ppm) and quaternary carbons. used similar methods for a pyrrolidinyl-propanone derivative .

Advanced: What are the mechanistic implications of the methoxymethyl group on the pyrrolidine ring’s reactivity?

Answer:

- Steric and Electronic Effects : Methoxymethyl (–OCH) increases steric bulk, reducing nucleophilic attack at the pyrrolidine nitrogen. Its electron-donating nature stabilizes adjacent carbocations in SN1 reactions. ’s analysis of chloro-fluorophenylpropanones showed similar steric hindrance effects on reaction kinetics .

- Solvolysis Studies : Compare hydrolysis rates in aqueous ethanol (e.g., 70% v/v) with/without methoxymethyl substitution to quantify electronic contributions .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods.

- Spill Management : Neutralize chlorinated byproducts with sodium bicarbonate ().

- Storage : Keep in amber vials at –20°C under inert gas (N) to prevent degradation .

Advanced: How does the compound’s stereoelectronic profile influence its potential as a bioactive intermediate?

Answer:

- Pharmacophore Mapping : The pyrrolidine ring’s rigidity and chloro-propanone’s electrophilicity suggest utility as a kinase inhibitor scaffold. ’s pyrrolidinyl-propanone derivatives showed moderate bioactivity in enzyme assays.

- ADMET Predictions : Use QSAR models to predict logP (~2.5) and metabolic stability. ’s pyrazolyl-propanone study emphasized optimizing logP for blood-brain barrier penetration .

Advanced: What are the pitfalls in interpreting mass spectrometry (MS) data for this compound?

Answer:

- Fragmentation Patterns : Chlorine isotopes (/, 3:1 ratio) complicate molecular ion identification. Use high-resolution MS (HRMS) to distinguish M from fragments.

- Adduct Formation : Sodium/potassium adducts (e.g., [M+Na]) may dominate in ESI-MS. Acidify samples to suppress adducts, as in ’s HPLC-MS protocols .

Basic: How can green chemistry principles be applied to its synthesis?

Answer:

- Solvent Selection : Replace DCM with cyclopentyl methyl ether (CPME) for safer extraction ().

- Catalysis : Use recyclable Amberlyst-15 for acid-catalyzed steps, reducing waste. achieved 85% yield in a similar propanone synthesis using heterogeneous catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.